1-((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-methoxy-2,3,5-trimethylphenyl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-12(10(2)11(3)13(9)18-4)19(16,17)15-6-5-14-8-15/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMBXNZLJLGYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Methoxy-2,3,5-Trimethylbenzene
The 4-methoxy-2,3,5-trimethylphenyl group is synthesized via directed electrophilic substitution. Sulfonation of the pre-functionalized benzene derivative introduces the sulfonic acid group at the sterically accessible position 6 (para to the methoxy group at position 4). Fuming sulfuric acid (20% SO₃) at 80–100°C for 4–6 hours achieves quantitative conversion to 4-methoxy-2,3,5-trimethylbenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C generates the sulfonyl chloride intermediate, isolated in 85–90% yield after vacuum distillation.
Alternative Thiol Oxidation Pathways
An alternative route involves thiol intermediate oxidation. 4-Methoxy-2,3,5-trimethylbenzenethiol, prepared via nucleophilic aromatic substitution of a nitro precursor with sodium hydrosulfide (NaSH), undergoes oxidation to the sulfonic acid using hydrogen peroxide (H₂O₂, 30%) and molybdenyl acetylacetonate (Mo(acac)₂) in methanol at 0–5°C. This method yields 91–92% sulfonic acid, which is subsequently converted to sulfonyl chloride via thionyl chloride (SOCl₂) in toluene under reflux.
Coupling Strategies for Sulfonyl-Imidazole Bond Formation
Nucleophilic Substitution with Imidazole
The sulfonyl chloride intermediate reacts with 1H-imidazole in the presence of a base such as triethylamine (Et₃N) or sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C. This nucleophilic substitution proceeds via deprotonation of imidazole’s N-H group, followed by attack on the electrophilic sulfur atom. Yields range from 74–91% depending on the stoichiometry of the base and reaction time.
Table 1: Optimization of Coupling Reaction Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | THF | 25 | 4 | 85 |
| NaH | DMF | 0 → 25 | 6 | 91 |
| K₂CO₃ | Acetone | 40 | 8 | 74 |
Solid-Phase Synthesis for Scalability
Recent advances employ polymer-supported imidazole resins to facilitate purification. The sulfonyl chloride is reacted with Wang resin-bound imidazole in dimethylformamide (DMF), followed by cleavage with trifluoroacetic acid (TFA). This method achieves 88% yield with >99% purity, eliminating chromatographic steps.
Oxidation of Sulfide Precursors to Sulfones
Two-Step Oxidation via Sulfoxides
Sulfide intermediates, such as 1-((4-methoxy-2,3,5-trimethylphenyl)thio)-1H-imidazole, are oxidized to sulfones using hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) in methanol-water mixtures. Initial oxidation to the sulfoxide occurs at 20°C over 0.5 hours (91% yield), followed by further oxidation to the sulfone at 50°C for 3 hours (87% yield).
Table 2: Comparative Oxidizing Agents for Sulfone Formation
| Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂O₂ (35%) | Mo(acac)₂ | 0–5 | 92 |
| mCPBA | None | 25 | 89 |
| KHSO₅ | Acetone | 40 | 84 |
Asymmetric Oxidation for Chiral Intermediates
While the target compound lacks chiral centers, asymmetric methods from analogous omeprazole syntheses inform stereoselective sulfoxide formation. Titanium(IV) isopropoxide and D-(-)-diethyl tartrate catalyze the oxidation of sulfides to sulfoxides with >99.9% enantiomeric excess (e.e.). Subsequent oxidation to sulfones using cumene hydroperoxide at 30°C retains chirality, though this is unnecessary for the achiral target.
Mechanistic Insights into Key Reactions
Nucleophilic Acyl Substitution
Density functional theory (DFT) calculations reveal that the sulfonyl chloride’s sulfur atom undergoes nucleophilic attack by imidazole’s deprotonated nitrogen with an activation energy () of 45.2 kJ/mol. Base selection critically influences the reaction rate, with NaH providing a lower (38.7 kJ/mol) due to stronger deprotonation.
Industrial-Scale Process Optimization
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing for the exothermic sulfonation step. A tubular reactor with SO₃ gas injection achieves 98% conversion in 2 minutes at 120°C, compared to 6 hours in batch reactors.
Green Chemistry Approaches
Water-mediated oxidation using H₂O₂ and sodium bicarbonate (NaHCO₃) reduces solvent waste. A biphasic system (water/toluene) with phase-transfer catalysts (tetrabutylammonium bromide) achieves 89% sulfone yield at 50°C, eliminating halogenated solvents.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
1-((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 1-((4-hydroxy-2,3,5-trimethylphenyl)sulfonyl)-1H-imidazole
Reduction: 1-((4-methoxy-2,3,5-trimethylphenyl)thio)-1H-imidazole
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating receptors: Interacting with receptor sites to alter cellular signaling pathways.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
- 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine (CAS 914619-19-5): This compound replaces the imidazole core with a piperidine ring and lacks a methyl group at the phenyl 3-position.
- (4-Methoxy-2,3,6-trimethylphenyl)sulfonyl Derivatives: lists this variant with methyl groups at 2,3,6-positions instead of 2,3,3.
Heterocyclic Core Modifications
- 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl Acetamides: These compounds () feature an oxadiazole ring instead of imidazole. Oxadiazoles are known for enzyme inhibition (e.g., acetylcholinesterase), whereas imidazoles often participate in hydrogen bonding via their nitrogen atoms. The sulfanyl (-S-) group in oxadiazoles may confer different redox properties compared to the sulfonyl (-SO₂-) group in the target compound .
- 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole: This imidazole derivative () lacks the sulfonyl group but includes methoxy and methyl substituents.
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
Biological Activity
1-((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)-1H-imidazole is a compound that belongs to the imidazole family, which is notable for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16N2O3S
- Molecular Weight : 284.35 g/mol
This compound features a sulfonyl group attached to the imidazole ring, which is known to enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various imidazole compounds, it was found that derivatives similar to this compound showed promising antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| 1a | 15 |
| 1b | 19 |
| Streptomycin | 28 |
The table summarizes the antibacterial effectiveness measured through the zone of inhibition method .
Anti-inflammatory Properties
Imidazole compounds are also recognized for their anti-inflammatory effects. A study demonstrated that certain derivatives exhibited significant inhibition of inflammation markers in vivo, with some compounds achieving up to 58% inhibition in inflammatory responses with minimal gastrointestinal irritation . This suggests that the compound could be beneficial in treating inflammatory conditions.
Antifungal Activity
In addition to antibacterial and anti-inflammatory properties, imidazole derivatives have shown antifungal activity. Compounds structurally related to this compound were tested against various fungal strains, demonstrating effective inhibition at concentrations as low as 12.5 µg/mL .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. Additionally, the imidazole ring may interact with various receptors involved in cellular signaling pathways .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of imidazole derivatives for their biological activities:
- Study on Antimicrobial Effects : Jain et al. synthesized a series of imidazole derivatives and evaluated their antimicrobial activity using standard disk diffusion methods. Compounds similar to our target compound exhibited significant zones of inhibition against common bacterial strains .
- Anti-inflammatory Evaluation : A study investigated the anti-inflammatory effects of synthesized imidazoles in animal models. The results indicated that certain compounds provided substantial protection against induced inflammation while maintaining a low side effect profile .
- Antifungal Testing : In vitro tests on antifungal activity revealed that some imidazole derivatives effectively inhibited fungal growth at low concentrations, suggesting their potential use in antifungal therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
